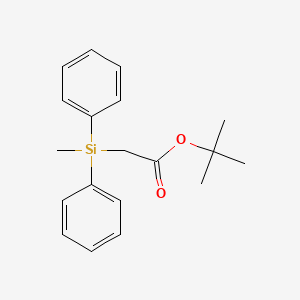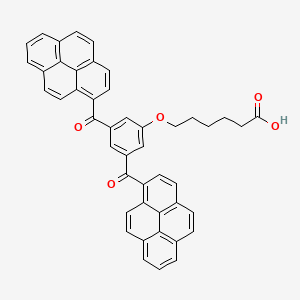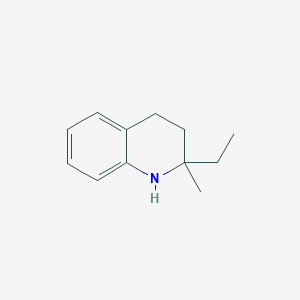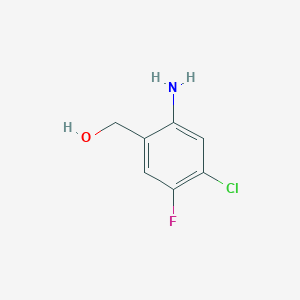
(2-Amino-4-chloro-5-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-4-chloro-5-fluorophenyl)methanol is an organic compound with a unique structure that includes amino, chloro, and fluoro substituents on a phenyl ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-chloro-5-fluorophenyl)methanol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated phenyl derivative, is reacted with an appropriate nucleophile under controlled conditions. For instance, the reaction of 2-amino-4-chloro-5-fluorobenzaldehyde with a reducing agent like sodium borohydride in a solvent such as ethanol can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-4-chloro-5-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 2-amino-4-chloro-5-fluorobenzaldehyde, while substitution reactions can produce various derivatives with different functional groups replacing the chloro or fluoro substituents .
Aplicaciones Científicas De Investigación
(2-Amino-4-chloro-5-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (2-Amino-4-chloro-5-fluorophenyl)methanol exerts its effects is related to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect cellular processes and pathways, leading to the observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-chloro-5-fluorobenzaldehyde
- 2-Amino-4-chloro-5-fluorobenzene
- 2-Amino-4-chloro-5-fluorophenylamine
Uniqueness
(2-Amino-4-chloro-5-fluorophenyl)methanol is unique due to the presence of the methanol group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the combination of amino, chloro, and fluoro substituents provides a distinct set of chemical and biological properties that can be exploited in different applications .
Propiedades
Fórmula molecular |
C7H7ClFNO |
|---|---|
Peso molecular |
175.59 g/mol |
Nombre IUPAC |
(2-amino-4-chloro-5-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7ClFNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3,10H2 |
Clave InChI |
NXSIYBHQIOFAHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Cl)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)
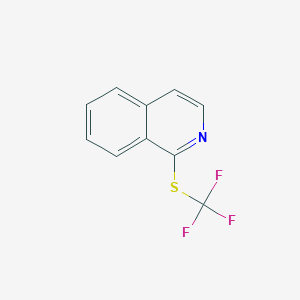

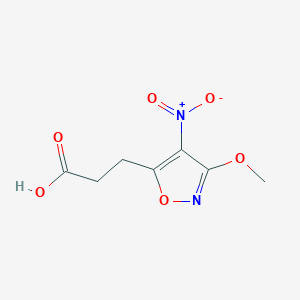

![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)
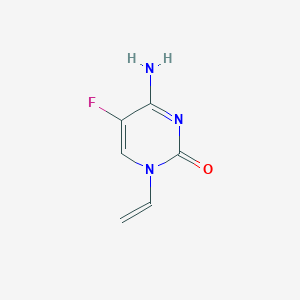

![5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12859173.png)
